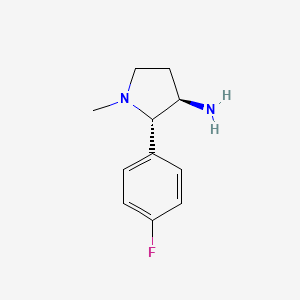

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

Description

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a 4-fluorophenyl substituent at the C2 position and a methyl group at the N1 position. Its stereochemistry—(2S,3R)—is critical for its biological interactions, as minor stereochemical changes can significantly alter pharmacological activity.

Properties

CAS No. |

2219376-30-2 |

|---|---|

Molecular Formula |

C11H15FN2 |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

(2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 |

InChI Key |

PGLORIOSCWIJBZ-WDEREUQCSA-N |

SMILES |

CN1CCC(C1C2=CC=C(C=C2)F)N |

Isomeric SMILES |

CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N |

Canonical SMILES |

CN1CCC(C1C2=CC=C(C=C2)F)N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-1-methylpyrrolidine-2,3-dione.

Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with (S)-1-methylpyrrolidine-2,3-dione to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine.

Industrial Production Methods

In an industrial setting, the production of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.

Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Fluorine Position : The target compound’s 4-fluorophenyl group (aromatic ring) contrasts with (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine’s fluorine on the pyrrolidine ring . The aromatic fluorine likely enhances π-π stacking in protein binding, whereas aliphatic fluorine may alter polarity and metabolic stability.

- Stereochemistry: Pibrentasvir’s complex stereochemistry () underscores the importance of the target’s (2S,3R) configuration in maintaining activity, as even minor stereochemical deviations can render analogs inactive .

Pharmacological and Physicochemical Properties

- Molecular Weight : The target compound (MW: ~194.25 g/mol) is smaller than Pibrentasvir fragments but larger than simpler pyrrolidines like (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine (MW: 118.15 g/mol) . This difference influences bioavailability and dosing.

- Solubility : The hydroxyl group in ’s compound may improve aqueous solubility compared to the target’s amine, which could require formulation optimization for oral delivery .

- Market Relevance : While (3R)-1-methylpyrrolidin-3-amine () is produced at scale for generic applications, the target’s 4-fluorophenyl group likely positions it for niche use in high-value APIs, such as antivirals or kinase inhibitors .

Biological Activity

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a fluorophenyl substituent, which is crucial for its interaction with biological targets. Its molecular formula is CHFN, and it has been characterized for various pharmacological properties.

Biological Activity Overview

Research indicates that (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : It has been investigated for its potential as a modulator of central nervous system pathways, particularly through interactions with histamine H3 receptors .

- Antimicrobial Properties : There are indications of antibacterial and antifungal activities, though further studies are required to confirm these effects.

The biological activity of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is largely attributed to its ability to interact with specific receptors and enzymes:

- Histamine H3 Receptor Modulation : The compound's structural features allow it to bind effectively to the histamine H3 receptor, influencing neurotransmitter release and potentially offering therapeutic benefits for CNS disorders .

- Cytotoxic Mechanisms : In cancer cell lines, the compound may induce apoptosis or inhibit cell proliferation through various pathways that remain under investigation.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the antiproliferative effects of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine on several human cancer cell lines. Results indicated an IC50 value ranging from 10 µM to 25 µM across different cell types, suggesting moderate cytotoxicity.

-

Neuropharmacological Screening :

- In vivo studies demonstrated that administration of the compound resulted in significant modulation of histaminergic signaling pathways, which may contribute to its neuroprotective effects.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.